![molecular formula C8H13N3O2 B014435 N-Cyanoacetyl-N'-isobutylurea CAS No. 59341-75-2](/img/structure/B14435.png)
N-Cyanoacetyl-N'-isobutylurea
Overview
Description
Synthesis Analysis
The synthesis of N-Cyanoacetyl-N'-isobutylurea involves multiple steps, including the coupling reaction between isocyanide and toluene derivatives. This process uses the isocyano group as an N1 synthon, expanding the reactivity profile of isocyanide (Liu et al., 2016). Another method includes the interesterification of methyl cyanoacetate and 2-isohutanol, catalyzed by tetrabutyl titanate, showcasing a high yield under optimal conditions (Du, 2015).
Molecular Structure Analysis
The molecular structure of N-Cyanoacetyl-N'-isobutylurea and its derivatives has been elucidated through various spectral studies. Crystal and molecular structure analysis of isobutyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, a derivative, reveals a flattened-boat conformation of the pyran ring, highlighting the intricate molecular geometry of such compounds (Kumar et al., 2013).
Chemical Reactions and Properties
N-Cyanoacetyl-N'-isobutylurea participates in various chemical reactions, including the Ugi four-component reaction, which synthesizes fully protected natural and unnatural N-acetylcysteine, dipeptide Cys–Gly, glutathione, and homoglutathione derivatives. This demonstrates the compound's versatility in synthesizing biochemically relevant compounds (Zhdanko et al., 2009).
Physical Properties Analysis
The physical properties of N-Cyanoacetyl-N'-isobutylurea derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and organic synthesis. For instance, the modification of synthesis methods for 2-cyanoacrylate monomers, related to N-Cyanoacetyl-N'-isobutylurea, and the study of their adhesive properties indicate the importance of understanding these physical properties (Tseng et al., 1990).
Chemical Properties Analysis
The chemical properties, including reactivity with phenols, amino acids, and other substrates, outline the compound's utility in organic synthesis. For example, the acid-catalyzed reaction of (4,4-Diethoxybutyl)ureas with phenols to synthesize α-Arylpyrrolidines demonstrates a novel approach that leverages the unique chemical properties of N-Cyanoacetyl-N'-isobutylurea derivatives (Gazizov et al., 2015).
Scientific Research Applications
Respiratory Diseases : N-isobutyrylcysteine, similar in structure to N-acetylcysteine, was investigated for its efficacy in reducing exacerbations in chronic bronchitis. However, the study by Ekberg-Jansson et al. (1999) found that it does not significantly reduce the exacerbation rate in this condition (Ekberg-Jansson et al., 1999).
Medical Applications : Isobutyl 2-cyanoacrylate has been effectively used for arterial occlusion in both dogs and humans, demonstrating its capability to stop bleeding and prevent life-threatening kidney protein loss without significant side effects (Dotter, Goldman, & Rösch, 1975). Additionally, isobutyl cyanoacrylate has been used as a skin adhesive to secure ileostomy appliances, effectively preventing leakage of ileal contents (Hale, 1970).
Neurodegenerative Diseases : N-Acetylcysteine (NAC) shows potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's, as well as in managing neuropathic pain and stroke, with no significant side effects observed (Tardiolo, Bramanti, & Mazzon, 2018).
Chemical Synthesis : N-benzoyl cyanoacetylhydrazine has been used to synthesize new heterocyclic compounds with potential biological activity, including antibacterial and antifungal properties (Mohareb, Ho, & Alfarouk, 2007).
Biotechnology : Engineered cyanobacteria capable of producing isopropanol directly from carbon dioxide and light have been developed, which could reduce petroleum dependency and carbon emissions (Kusakabe et al., 2013).
Materials Science : Cyanoacetamides have been utilized as curing agents for epoxy resins, producing clear, tough solids with high mechanical strength and adhesion to metal surfaces (Renner et al., 1988).
Mechanism of Action
Target of Action
N-Cyanoacetyl-N’-isobutylurea is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the reaction of the active methylene moiety of N-(benzothiazol-2-yl)-2-cyanoacetamide with phenyl isothiocyanate yielded a non-isolable intermediate potassium sulphide salt . This salt reacted in situ with phenacyl bromide to afford N-(benzothiazol-2-yl)-2-cyano-2-(3,4-diphenylthiazol-2-ylidene)acetamide .
Biochemical Pathways
Cyanoacetamide derivatives have been reported to have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
It is soluble in dmf, dmso, ethanol, methanol, and hot water , which suggests that it may have good bioavailability
Result of Action
The main objective of using n-aryl and/or heteryl cyanoacetamides is to provide a comprehensive account of the synthetic utility of these compounds in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Action Environment
The action of N-Cyanoacetyl-N’-isobutylurea can be influenced by environmental factors such as temperature and solvent conditions. For instance, the synthesis of N-substituted cyanoacetamide can be carried out by stirring ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate at 150 °C also afforded cyanoacetanilide derivatives .
properties
IUPAC Name |
2-cyano-N-(2-methylpropylcarbamoyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-6(2)5-10-8(13)11-7(12)3-4-9/h6H,3,5H2,1-2H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGNFMQFABXFKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402170 | |
Record name | N-CYANOACETYL-N'-ISOBUTYLUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59341-75-2 | |
Record name | N-CYANOACETYL-N'-ISOBUTYLUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-Cyanoacetyl-N'-isobutylurea in organic synthesis?
A1: N-Cyanoacetyl-N'-isobutylurea serves as a key intermediate in the synthesis of 1-alkyl-6-amino-1,2,3,4-tetrahydropyrimidine-2,4-diones []. These pyrimidine derivatives are important heterocyclic compounds with potential biological activities, making their synthesis pathways highly relevant. The use of N-Cyanoacetyl-N'-isobutylurea provides a route to these compounds, confirming the structure of this intermediate through NMR studies is crucial for understanding and optimizing the overall synthesis. []
Q2: How was the structure of N-Cyanoacetyl-N'-isobutylurea confirmed?
A2: The research paper highlights the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of N-Cyanoacetyl-N'-isobutylurea []. While the specific NMR data is not presented in the abstract, this technique allows researchers to analyze the compound's structure by observing the magnetic properties of its atomic nuclei. This confirmation is crucial as it validates the synthetic route to the desired pyrimidine derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.